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Introduction

The measurement of photosynthetic activity is fundamental in plant biology, agricultural

science, and drug discovery programs targeting photosynthetic organisms. The light-dependent

reactions of photosynthesis involve a series of redox reactions within the thylakoid membranes

of chloroplasts, culminating in the reduction of NADP+ to NADPH. The rate of these reactions

can be quantified by introducing an artificial electron acceptor that intercepts electrons from the

electron transport chain. 2,6-dichlorophenolindophenol (DCPIP) is a redox indicator dye that

serves this purpose effectively. In its oxidized state, DCPIP is blue, but it becomes colorless

upon reduction.[1][2] This color change, which is directly proportional to the rate of

photosynthetic electron transport, can be precisely measured using a spectrophotometer.[3][4]

This application note provides a detailed protocol for measuring the rate of photosynthesis in

isolated chloroplasts using the DCPIP assay.

Principle of the Assay

During the light-dependent reactions of photosynthesis, light energy excites electrons in

chlorophyll molecules within Photosystem II (PSII) and Photosystem I (PSI). These high-energy

electrons are passed along an electron transport chain. In vivo, the final electron acceptor is

NADP+. The DCPIP assay, also known as the Hill Reaction, introduces DCPIP as an artificial

electron acceptor.[5] DCPIP intercepts electrons from the electron transport chain, typically

after PSII, before they reach NADP+.[6]
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Oxidized DCPIP (Blue): Accepts electrons.

Reduced DCPIP (Colorless): The state after accepting electrons.[2]

The rate of photosynthesis is determined by monitoring the decrease in absorbance of the blue

DCPIP solution over time at its maximum absorbance wavelength (λmax), which is

approximately 600-620 nm.[3][4] A faster decrease in absorbance indicates a higher rate of

photosynthetic electron transport.
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Caption: Principle of the DCPIP assay for measuring photosynthesis.

Applications

Herbicide Screening: Many herbicides act by inhibiting specific steps in the photosynthetic

electron transport chain. This assay can be used to screen for and characterize the efficacy

of such compounds.

Environmental Stress Physiology: The protocol can be adapted to study the effects of

various environmental stressors (e.g., temperature, light intensity, drought, pollutants) on

photosynthetic efficiency.[7]
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Basic Research: It is a classic and robust method for studying the fundamental aspects of

the light-dependent reactions of photosynthesis.

Drug Development: For therapies targeting algae or photosynthetic pathogens, this assay

can assess the impact of novel compounds on their primary energy production pathway.

Experimental Protocols
Protocol 1: Isolation of Intact Chloroplasts from Spinach

This protocol describes the extraction of functional chloroplasts from fresh spinach leaves. It is

critical to perform all steps at 4°C (on ice) to minimize enzymatic degradation and maintain

chloroplast integrity.[2]
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Start: Fresh Spinach Leaves

1. Homogenize leaves in
 ice-cold isolation buffer

2. Filter homogenate through
 multiple layers of cheesecloth

3. Centrifuge filtrate at low speed
 (e.g., 200 x g, 3 min)

Discard Pellet
(Cell debris, nuclei) Collect Supernatant

4. Centrifuge supernatant at higher speed
 (e.g., 1000-2000 x g, 7 min)

Discard Supernatant
(Broken chloroplasts, mitochondria)

Collect Green Pellet
(Intact Chloroplasts)

5. Gently resuspend pellet in
 a small volume of isolation buffer

End: Chloroplast Suspension (on ice)

Click to download full resolution via product page

Caption: Workflow for the isolation of chloroplasts from spinach leaves.
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Materials and Reagents:

Reagent/Material Specifications

Fresh Spinach Leaves ~30-35 g, washed and deveined

Chloroplast Isolation Buffer

0.33 M Sorbitol, 50 mM HEPES-KOH (pH 7.6),

2 mM EDTA, 1 mM MgCl₂, 5 mM Ascorbic Acid,

0.1% (w/v) BSA

Blender ---

Cheesecloth 4-8 layers

Centrifuge Tubes Chilled, 50 mL

Refrigerated Centrifuge Capable of reaching 2000 x g

Glass rod or soft brush For resuspension

Ice Bucket ---

Note: All solutions and equipment should be pre-chilled to 4°C.

Procedure:

Preparation: Weigh approximately 30-35 g of fresh spinach leaves, removing the large

midribs.[8] Wash the leaves with cold distilled water.

Homogenization: Tear the leaves into small pieces and place them in a pre-chilled blender

with 100 mL of ice-cold Chloroplast Isolation Buffer.[5] Blend with three short bursts of 5-10

seconds each at high speed. Over-blending can damage the chloroplasts.

Filtration: Quickly filter the green homogenate through 4-8 layers of chilled cheesecloth into a

chilled beaker.[8] Gently squeeze the cloth to recover most of the liquid.

First Centrifugation (Low Speed): Transfer the filtrate into chilled centrifuge tubes. Centrifuge

at a low speed (e.g., 200-400 x g) for 3 minutes at 4°C to pellet cell debris and nuclei.[6]
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Second Centrifugation (High Speed): Carefully decant the supernatant into fresh, chilled

centrifuge tubes. Centrifuge at a higher speed (e.g., 1000-2000 x g) for 7-10 minutes at 4°C.

[6][8] This will pellet the intact chloroplasts.

Resuspension: Discard the supernatant. Gently resuspend the green pellet in a minimal

volume (1-2 mL) of ice-cold isolation buffer.[9] Use a soft brush or gently pipette up and

down to avoid lysing the chloroplasts.

Storage: Keep the final chloroplast suspension on ice at all times and use it as soon as

possible, preferably within 1-2 hours.

Protocol 2: Spectrophotometric Assay of Photosynthesis Rate

This protocol details the setup of the reaction mixture and the measurement of DCPIP

reduction.
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Start: Isolated Chloroplast Suspension

1. Prepare reaction mixtures
(e.g., Light, Dark Control) in cuvettes

2. Set spectrophotometer to ~600 nm
and blank with a 'no DCPIP' sample

3. Add DCPIP to test cuvettes,
mix, and immediately take T=0 reading

4. Expose 'Light' sample to a light source.
Wrap 'Dark' sample in foil.

5. Record absorbance at regular
time intervals (e.g., every 30-60s)

6. Plot Absorbance vs. Time and
calculate the initial reaction rate (ΔA/min)

End: Photosynthesis Rate Determined

Click to download full resolution via product page

Caption: Workflow for the spectrophotometric DCPIP assay.
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Reagent/Material Specifications

Chloroplast Suspension From Protocol 1

Assay Buffer
50 mM Phosphate Buffer (pH 6.8), 0.1 M

Sorbitol, 5 mM MgCl₂

DCPIP Stock Solution 0.1 mM in distilled water

Spectrophotometer Capable of measuring at ~600 nm

Cuvettes ---

Light Source Desk lamp (e.g., 100-150 W)

Aluminum Foil For dark control

Timer ---

Experimental Setup:

Prepare reaction mixtures in cuvettes as described in the table below. It is crucial to add the

chloroplast suspension and DCPIP last, just before starting the measurement.[6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://schulte.faculty.unlv.edu/BIO442/Lab7Photo1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tube
Assay
Buffer
(mL)

Distilled
H₂O (mL)

Chloropla
st
Suspensi
on (µL)

0.1 mM
DCPIP
(mL)

Condition Purpose

1 (Blank) 2.7 0.2 100 - Light

To zero the

spectropho

tometer

2 (Light) 2.5 0.2 100 0.2 Light
Experiment

al sample

3 (Dark) 2.5 0.2 100 0.2
Dark (wrap

in foil)

Negative

control

(light-

dependenc

y)

4 (No

Chloroplast

)

2.6 0.2 - 0.2 Light

Negative

control

(chloroplas

t-

dependenc

y)

Procedure:

Spectrophotometer Setup: Turn on the spectrophotometer and set the wavelength to the

absorbance maximum of DCPIP, typically around 600-620 nm.[4]

Blanking: Use the "Blank" cuvette (Tube 1) to zero the absorbance.

Initiate Reaction: To the experimental cuvettes (Tubes 2, 3, and 4), add the DCPIP solution,

cover with parafilm, invert twice to mix, and immediately take the initial absorbance reading

(Time = 0).[5]

Incubation: Place the "Light" cuvettes (Tubes 2 and 4) at a fixed distance (e.g., 15 cm) from

a bright light source.[10] Completely wrap the "Dark" cuvette (Tube 3) in aluminum foil and
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place it alongside the other tubes.

Data Collection: Record the absorbance of each cuvette at regular intervals (e.g., every 30

or 60 seconds) for a total of 5-10 minutes.[6] Mix the cuvette by inverting before each

reading.

Data Analysis: Plot absorbance as a function of time for each condition. Calculate the initial

rate of reaction by determining the slope of the linear portion of the curve for the "Light"

sample (ΔAbs/min). The rate of photosynthesis is proportional to this value.

Expected Results and Data Presentation

The absorbance of the "Light" sample (Tube 2) is expected to decrease over time, indicating

the reduction of DCPIP and active photosynthesis. The "Dark" (Tube 3) and "No Chloroplast"

(Tube 4) controls should show little to no change in absorbance.[10]

Table of Sample Data:

Time (min)
Absorbance at 600 nm
(Tube 2 - Light)

Absorbance at 600 nm
(Tube 3 - Dark)

0 0.850 0.852

1 0.735 0.850

2 0.621 0.849

3 0.509 0.851

4 0.401 0.848

5 0.315 0.849

Calculation of Photosynthesis Rate:

The rate can be expressed as the change in absorbance per minute (ΔA/min). For more

quantitative results, the concentration of DCPIP reduced can be calculated using the Beer-

Lambert Law (A = εcl), where ε (the molar extinction coefficient for DCPIP) is approximately

21,000 M⁻¹cm⁻¹ at pH 6.8 and 600 nm.[11]
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Rate (mol/min) = (ΔA/min) / (ε * l) * V

Where:

ΔA = Change in absorbance

ε = Molar extinction coefficient (21,000 M⁻¹cm⁻¹)

l = Path length of the cuvette (typically 1 cm)

V = Total volume of the reaction in liters

Factors Influencing Results

Chloroplast Integrity: The quality and concentration of the isolated chloroplasts are

paramount. Damaged chloroplasts will exhibit lower activity. Keeping them on ice is

essential.[7]

Light Intensity: The rate of photosynthesis is directly affected by light intensity up to a

saturation point.[7]

Temperature: Photosynthetic reactions are enzyme-mediated and thus temperature-

dependent, with an optimal range.[7]

pH: The pH of the assay buffer can influence the activity of the electron transport chain

components.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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